molecular formula C13H19ClO5 B14393404 Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate CAS No. 89845-07-8

Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate

Cat. No.: B14393404
CAS No.: 89845-07-8
M. Wt: 290.74 g/mol
InChI Key: PBZZKCGPYKFZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate is an organic compound with the molecular formula C13H19ClO4. This compound is characterized by its unique structure, which includes a chloro group, a dimethoxyacetyl group, and an oct-4-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate typically involves multiple stepsThe reaction conditions often require the use of strong bases such as sodium ethoxide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate involves its interaction with specific molecular targets. The chloro group and the dimethoxyacetyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate: Unique due to its specific functional groups and structure.

    Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ene: Similar but lacks the triple bond.

    Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ane: Similar but lacks the triple and double bonds.

Uniqueness

This compound is unique due to its combination of functional groups and the presence of a triple bond, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

89845-07-8

Molecular Formula

C13H19ClO5

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate

InChI

InChI=1S/C13H19ClO5/c1-17-12(16)10(8-6-4-5-7-9-14)11(15)13(18-2)19-3/h10,13H,5,7-9H2,1-3H3

InChI Key

PBZZKCGPYKFZIB-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C(CC#CCCCCl)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.